Azido-PEG7-amine

Catalog No.
S520297
CAS No.
1333154-77-0
M.F
C16H34N4O7
M. Wt
394.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG7-amine

CAS Number

1333154-77-0

Product Name

Azido-PEG7-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C16H34N4O7

Molecular Weight

394.46 g/mol

InChI

InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2

InChI Key

VZKXLNRXAFTBOW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG7-amine, Amino-PEG7-azide

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

The exact mass of the compound Azido-PEG7-amine is 394.2427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG7-amine (CAS 1333154-77-0) is a discrete, heterobifunctional polyethylene glycol (dPEG) linker featuring a primary amine and an azide group separated by a precise 7-unit PEG chain. With a molecular weight of 394.46 g/mol and a spacer length of approximately 28.8 Å, this compound is engineered for highly controlled bioconjugation, PROTAC synthesis, and antibody-drug conjugate (ADC) development. The primary amine provides rapid reactivity with activated esters (e.g., NHS esters) or carboxylic acids via standard carbodiimide chemistry, while the azide moiety enables bioorthogonal click chemistry (CuAAC or SPAAC). As a monodisperse reagent, Azido-PEG7-amine eliminates the batch-to-batch variability inherent in polymeric PEG mixtures, ensuring absolute structural reproducibility and simplified analytical characterization for therapeutic and diagnostic procurement.

Substituting Azido-PEG7-amine with traditional polydisperse PEG mixtures or alternative discrete chain lengths fundamentally compromises conjugate performance and manufacturability. Polydisperse PEG-azide-amines contain a Gaussian distribution of chain lengths, which complicates mass spectrometry analysis, introduces variable drug-to-antibody ratios (DAR), and causes batch-to-batch inconsistencies in pharmacokinetic profiles. Furthermore, substituting with shorter chains like Azido-PEG4-amine often fails to adequately mask the hydrophobicity of bulky payloads or relieve steric hindrance during conjugation. Conversely, longer chains such as Azido-PEG12-amine or PEG24 can induce excessive polymer coiling, reducing click chemistry reaction kinetics and unnecessarily increasing the hydrodynamic radius of the final construct, which can impede solid tumor penetration .

Absolute Mass Precision for ADC and PROTAC Characterization

Azido-PEG7-amine is synthesized as a discrete molecule with a single, defined molecular weight (394.46 Da), in stark contrast to traditional polymeric PEGs. When utilizing polydisperse PEG mixtures (e.g., PEG400), the resulting conjugates exhibit a complex mass envelope that severely complicates LC-MS characterization and regulatory filing. The use of discrete Azido-PEG7-amine ensures a single conjugate peak, directly improving lot-to-lot reproducibility and reducing analytical QC bottlenecks during the scale-up of targeted therapeutics.

Evidence DimensionMolecular Weight Distribution
Target Compound Data100% discrete (MW 394.46 Da)
Comparator Or BaselinePolydisperse PEG400 (Gaussian distribution of multiple chain lengths)
Quantified DifferenceElimination of mass envelope variability
ConditionsLC-MS characterization of resulting bioconjugates

Monodispersity is critical for regulatory compliance and precise analytical characterization in clinical-stage ADC and PROTAC manufacturing.

Optimal Spacer Length for Steric Relief and Reaction Kinetics

The 7-unit PEG chain provides a calculated spatial separation of approximately 28.8 Å between the amine and azide reactive centers. Compared to shorter linkers like Azido-PEG4-amine (approx. 17 Å), this extended distance is highly effective at overcoming steric hindrance when conjugating bulky hydrophobic payloads to dense protein surfaces. The 28.8 Å length maintains high click reaction kinetics without the polymer entanglement and reduced effective molarity associated with longer linkers like Azido-PEG12-amine .

Evidence DimensionSpacer Length and Steric Relief
Target Compound Data~28.8 Å (Optimal balance of reach and kinetics)
Comparator Or BaselineAzido-PEG4-amine (~17 Å)
Quantified Difference~11 Å increase in spatial separation
ConditionsBioconjugation of bulky payloads to sterically hindered protein residues

Selecting the exact 7-unit length maximizes conjugation efficiency and payload accessibility without introducing the kinetic penalties of longer polymer chains.

Hydrophilic Shielding and Aqueous Solubility Enhancement

The incorporation of seven ethylene oxide units provides substantial hydrophilic shielding, which is critical when linking highly hydrophobic small molecules. Compared to alkyl linkers (e.g., 11-azido-undecan-1-amine) which can induce aggregation of the final conjugate, Azido-PEG7-amine significantly enhances aqueous solubility. This prevents premature clearance and reduces non-specific binding in vivo, outperforming non-PEGylated or very short PEG baselines in maintaining the native behavior of the conjugated biomolecule [1].

Evidence DimensionAqueous Solubility and Aggregation Potential
Target Compound DataHigh aqueous solubility (7 hydrophilic oxygen atoms)
Comparator Or BaselineAlkyl-based azide-amine linkers
Quantified DifferenceSignificant reduction in conjugate aggregation and non-specific binding
ConditionsFormulation of hydrophobic payload conjugates in aqueous physiological buffers

Improved solubility directly translates to easier downstream formulation, higher conjugate recovery, and superior in vivo performance.

Antibody-Drug Conjugate (ADC) Linker Synthesis

Ideal for connecting cytotoxic payloads to monoclonal antibodies where a precise DAR (Drug-to-Antibody Ratio) and strict LC-MS quality control are required, leveraging its monodisperse nature to simplify regulatory characterization .

PROTAC and Targeted Protein Degradation

Serves as a highly soluble, flexible spacer between the E3 ligase ligand and the target protein binder, utilizing the 28.8 Å length to optimize ternary complex formation without introducing excessive hydrophobicity.

Biomaterials and Surface Functionalization

Used to modify nanoparticles, quantum dots, or solid supports via amine coupling, leaving a reactive azide exposed for subsequent bioorthogonal click functionalization without the steric crowding seen with shorter linkers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

394.24274944 Da

Monoisotopic Mass

394.24274944 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types